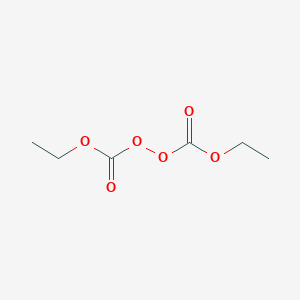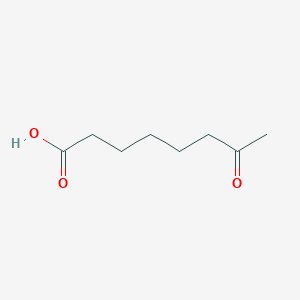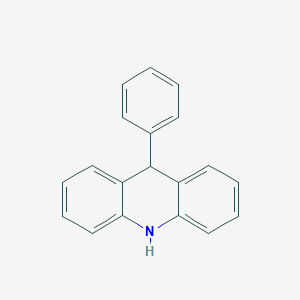
9-Phenyl-9,10-dihydroacridine
説明
9-Phenyl-9,10-dihydroacridine, also known as DHA, is a synthetic organic compound that belongs to the acridine family. It has gained significant attention in the scientific community due to its potential therapeutic properties. DHA has been extensively studied for its ability to modulate various biological processes, including oxidative stress, inflammation, and cell death.
科学的研究の応用
9-Phenyl-9,10-dihydroacridine has been extensively studied for its potential therapeutic properties. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective effects. 9-Phenyl-9,10-dihydroacridine has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, 9-Phenyl-9,10-dihydroacridine has been shown to have anticancer properties and has been studied for its potential use in cancer therapy.
作用機序
The mechanism of action of 9-Phenyl-9,10-dihydroacridine is not fully understood. However, it is believed to modulate various biological processes, including oxidative stress, inflammation, and cell death. 9-Phenyl-9,10-dihydroacridine has been shown to activate the Nrf2 pathway, which is responsible for the regulation of antioxidant and detoxifying enzymes. 9-Phenyl-9,10-dihydroacridine has also been shown to inhibit the activity of various enzymes involved in inflammation and cell death.
生化学的および生理学的効果
9-Phenyl-9,10-dihydroacridine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase and catalase. 9-Phenyl-9,10-dihydroacridine has also been shown to decrease the levels of reactive oxygen species and lipid peroxidation. Additionally, 9-Phenyl-9,10-dihydroacridine has been shown to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of using 9-Phenyl-9,10-dihydroacridine in lab experiments is its ability to modulate various biological processes. 9-Phenyl-9,10-dihydroacridine has been shown to have antioxidant, anti-inflammatory, and neuroprotective effects, making it a versatile compound for research. Additionally, 9-Phenyl-9,10-dihydroacridine is relatively easy to synthesize and is readily available. However, one of the limitations of using 9-Phenyl-9,10-dihydroacridine in lab experiments is its potential toxicity. 9-Phenyl-9,10-dihydroacridine has been shown to be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
For 9-Phenyl-9,10-dihydroacridine research include the study of its potential use in the treatment of neurodegenerative disorders and cancer therapy, the development of novel synthetic methods for 9-Phenyl-9,10-dihydroacridine synthesis, and the study of its potential toxicity.
合成法
The synthesis of 9-Phenyl-9,10-dihydroacridine can be accomplished through several methods. One of the most commonly used methods involves the condensation of 9-phenylacridine with cyclohexanone in the presence of a catalyst. This method yields a high purity product and is relatively simple to perform. Other methods of synthesis include the use of a palladium-catalyzed reaction and the use of microwave irradiation.
特性
IUPAC Name |
9-phenyl-9,10-dihydroacridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N/c1-2-8-14(9-3-1)19-15-10-4-6-12-17(15)20-18-13-7-5-11-16(18)19/h1-13,19-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRJGOXQWBRPMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3NC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40313686 | |
| Record name | 9-Phenylacridan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40313686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Phenyl-9,10-dihydroacridine | |
CAS RN |
10537-12-9 | |
| Record name | NSC274898 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274898 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Phenylacridan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40313686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



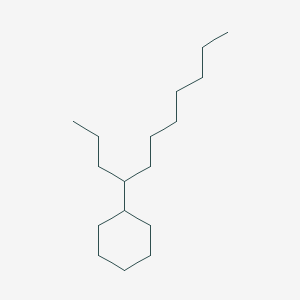

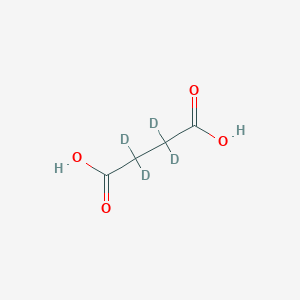
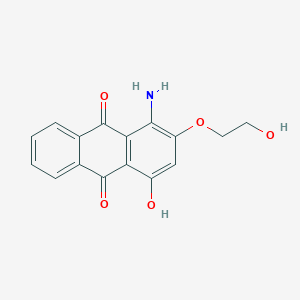
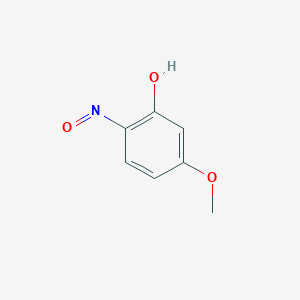
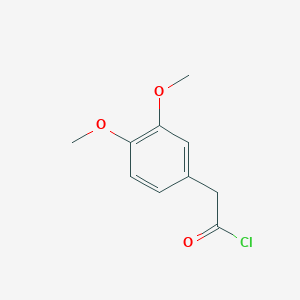

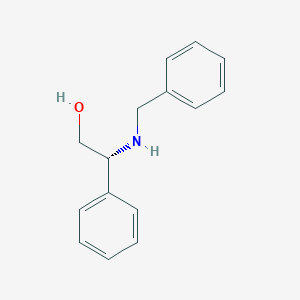

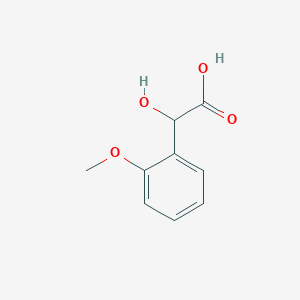
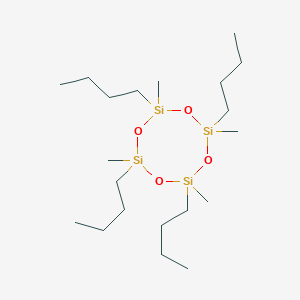
![N-[(Z)-ethylideneamino]benzamide](/img/structure/B82068.png)
